molecular formula C15H15N3O3 B5782065 methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate

methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate

Cat. No. B5782065
M. Wt: 285.30 g/mol
InChI Key: DVOOYPOIWPOISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate is not fully understood. However, it is believed that it acts by binding to specific targets such as metal ions or enzymes. This binding can lead to changes in the activity of these targets, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine, which can result in improved cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate has several advantages for lab experiments. It is a highly specific and sensitive probe for detecting reactive oxygen species in cells. It is also a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. However, it has some limitations such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe for detecting other reactive species in cells. Additionally, further research could be done to optimize its synthesis and improve its solubility in aqueous solutions.
Conclusion:
Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate is a versatile chemical compound that has a wide range of scientific research applications. Its unique properties make it a valuable tool for investigating various biochemical and physiological processes. Further research on this compound could lead to the development of new therapeutic agents and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate involves the reaction of 2-aminomethylpyridine with methyl 2-bromo-5-nitrobenzoate in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate has a wide range of scientific research applications. It has been used as a fluorescent probe for detecting reactive oxygen species in cells. It has also been used as a ligand for metal ions such as copper and zinc. Furthermore, it has been used as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

methyl 2-(pyridin-2-ylmethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-14(19)12-7-2-3-8-13(12)18-15(20)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOYPOIWPOISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate

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